molecular formula C18H21FO2 B2596837 2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid CAS No. 400081-87-0

2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid

Cat. No.: B2596837
CAS No.: 400081-87-0
M. Wt: 288.362
InChI Key: XXKCDMKSNNHWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid is a novel compound that has garnered significant interest due to its potential biological and pharmaceutical applications. The compound is characterized by its unique structure, which includes a fluorophenyl group attached to an adamantyl moiety, linked through an acetic acid group. This structural configuration imparts unique chemical and physical properties to the compound, making it a subject of extensive research.

Scientific Research Applications

2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl moiety is synthesized through a series of reactions starting from adamantane. This involves halogenation followed by substitution reactions to introduce the desired functional groups.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using a Suzuki-Miyaura cross-coupling reaction.

    Formation of the Acetic Acid Group: The final step involves the introduction of the acetic acid group through a carboxylation reaction. This can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid, sulfuric acid, and halogens.

Major Products:

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Introduction of nitro, halogen, or alkyl groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It affects signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    2-(4-Fluorophenyl)acetic acid: Shares the fluorophenyl group but lacks the adamantyl moiety.

    Adamantyl acetic acid: Contains the adamantyl group but lacks the fluorophenyl group.

Uniqueness: 2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid is unique due to the combination of the fluorophenyl and adamantyl groups, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and potential biological activity compared to its individual components .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-adamantyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FO2/c19-16-3-1-13(2-4-16)18(10-17(20)21)14-6-11-5-12(8-14)9-15(18)7-11/h1-4,11-12,14-15H,5-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKCDMKSNNHWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CC(=O)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.